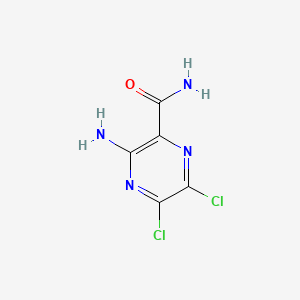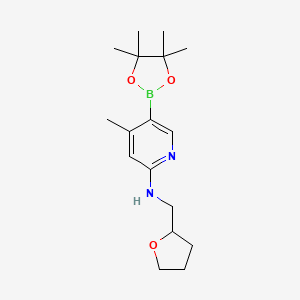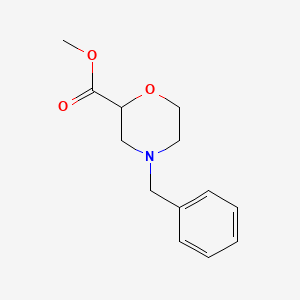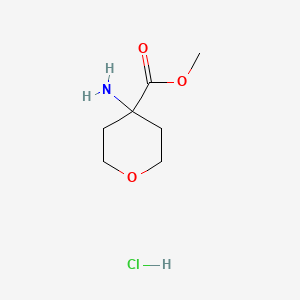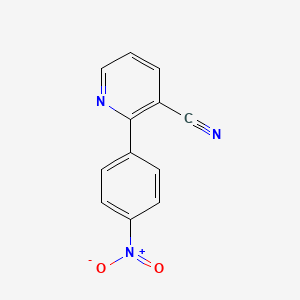
2-(4-Nitrophenyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 4-nitrophenyl group and a cyano group at the 3-position
作用机制
Target of Action
Nitrophenyl compounds and pyridine carbonitriles are often used in the synthesis of various bioactive compounds, including pharmaceuticals . The specific targets of these compounds can vary widely depending on their exact structure and the context in which they are used.
Mode of Action
The mode of action of these compounds can also vary. For example, nitrophenyl compounds often act as electrophiles in chemical reactions, meaning they have a tendency to accept electrons . Pyridine carbonitriles, on the other hand, can act as nucleophiles, meaning they have a tendency to donate electrons .
Biochemical Pathways
These compounds can be involved in a variety of biochemical pathways, depending on their exact structure and the context in which they are used. For example, some nitrophenyl compounds have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their exact structure. Some nitrophenyl compounds, for example, are readily absorbed and distributed throughout the body, while others are not .
Result of Action
The molecular and cellular effects of these compounds can also vary widely. For example, some nitrophenyl compounds have been found to have antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)pyridine-3-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-(4-Nitrophenyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The pyridine ring can be oxidized under strong oxidative conditions to form pyridine N-oxide derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: 2-(4-Aminophenyl)pyridine-3-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyridine N-oxide derivatives.
科学研究应用
2-(4-Nitrophenyl)pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
相似化合物的比较
3-Cyanopyridine:
4-Cyanopyridine:
2-(4-Aminophenyl)pyridine-3-carbonitrile: The reduced form of 2-(4-Nitrophenyl)pyridine-3-carbonitrile, with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both a nitro group and a cyano group, which confer distinct electronic properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
IUPAC Name |
2-(4-nitrophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2/c13-8-10-2-1-7-14-12(10)9-3-5-11(6-4-9)15(16)17/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZPLAHZBESNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718583 |
Source


|
| Record name | 2-(4-Nitrophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-15-0 |
Source


|
| Record name | 2-(4-Nitrophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
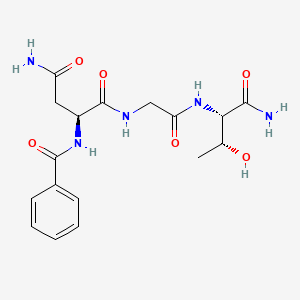
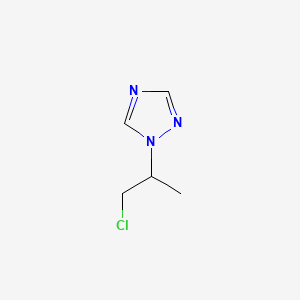
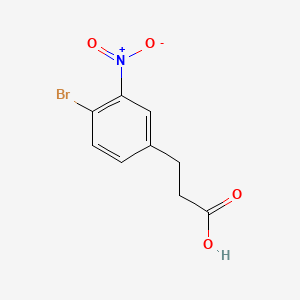

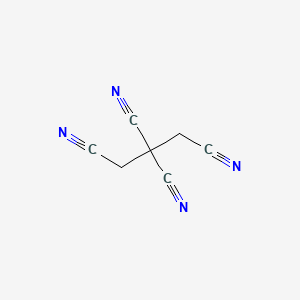
![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)
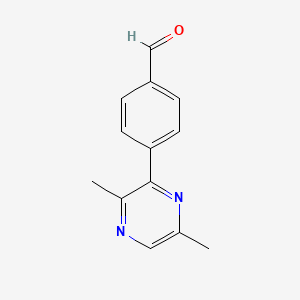

![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)
